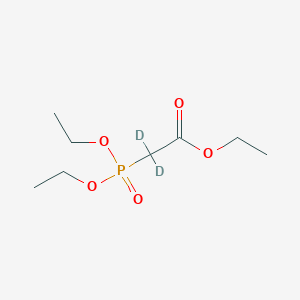

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate

Übersicht

Beschreibung

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate is a chemical compound that has garnered interest in various fields of scientific research. It is a deuterated analog of ethyl diethoxyphosphorylacetate, which is known for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate typically involves the incorporation of deuterium atoms into the ethyl diethoxyphosphorylacetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the successful incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.

Reduction: Reduction reactions can yield deuterated alcohols and other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include deuterated phosphoric acid derivatives, deuterated alcohols, and various substituted ethyl diethoxyphosphorylacetate derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other deuterated compounds, which are valuable in mechanistic studies and isotope labeling experiments.

Biology: The compound is used in studies involving enzyme kinetics and metabolic pathways, where deuterium incorporation can provide insights into reaction mechanisms.

Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase.

Industry: The compound is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Wirkmechanismus

The mechanism of action of Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate involves its interaction with molecular targets such as enzymes and receptors. In the case of its potential therapeutic application for Alzheimer’s disease, the compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate can be compared with other similar compounds, such as:

Ethyl diethoxyphosphorylacetate: The non-deuterated analog, which has similar chemical properties but lacks the benefits of deuterium incorporation.

Deuterated analogs of other phosphoric acid derivatives: These compounds share the deuterium incorporation but differ in their specific chemical structures and applications.

The uniqueness of this compound lies in its specific deuterium incorporation, which can enhance its stability and alter its pharmacokinetic properties, making it a valuable compound in various fields of research.

Biologische Aktivität

Ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₈D₂O₅P

- Molecular Weight : Approximately 224.19 g/mol

- CAS Number : 867-13-0

This compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific metabolic enzymes, impacting pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .

- Antiviral Activity : Research indicates that this compound has potential antiviral properties against various viruses, including HIV and HCV. It may interfere with viral replication by targeting viral proteases .

- Cell Cycle Regulation : The compound has shown effects on cell cycle progression and apoptosis, suggesting its utility in cancer therapy by inducing programmed cell death in malignant cells .

Antimicrobial Properties

This compound has demonstrated broad-spectrum antimicrobial activity:

- Bacterial Infections : Effective against both Gram-positive and Gram-negative bacteria.

- Viral Infections : Inhibits replication of several viruses, including influenza and herpes simplex virus (HSV) .

Anticancer Potential

Studies have indicated that the compound can induce apoptosis in cancer cells:

- Mechanism : It activates caspase pathways leading to programmed cell death.

- Case Study : A study on breast cancer cell lines showed a significant reduction in cell viability upon treatment with this compound, indicating its potential as a chemotherapeutic agent .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacteria, Viruses | Enzyme inhibition, disruption of replication |

| Anticancer | Cancer Cell Lines | Induction of apoptosis via caspase activation |

| Immunomodulatory | Immune Cells | Modulation of inflammatory pathways |

Case Studies

- Antiviral Efficacy : A study conducted on the antiviral properties of this compound revealed that it reduced viral load in infected cell cultures by more than 70% compared to controls .

- Cancer Cell Apoptosis : In vitro studies on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers such as annexin V and propidium iodide staining .

Eigenschaften

IUPAC Name |

ethyl 2,2-dideuterio-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBFICZYGKNTD-RJSZUWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)OCC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.